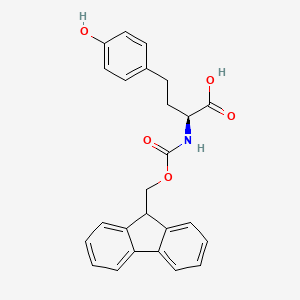

Fmoc-homo-L-tyrosine

Beschreibung

Significance as an Unnatural Amino Acid Building Block

The incorporation of unnatural amino acids like homo-L-tyrosine into peptide chains is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and limited conformational diversity. The additional methylene (B1212753) group in homo-L-tyrosine provides increased flexibility and hydrophobicity to the peptide backbone. nih.gov This modification can lead to a range of beneficial properties:

Enhanced Proteolytic Stability: Peptides containing homo-amino acids often exhibit increased resistance to degradation by proteases, the enzymes that break down proteins and peptides in the body. This enhanced stability can lead to a longer plasma half-life, a critical factor for the efficacy of peptide-based drugs. nih.gov

Conformational Control: The longer side chain of homo-L-tyrosine can influence the secondary structure of peptides, enabling the design of molecules with specific three-dimensional shapes. This is crucial for optimizing binding affinity and selectivity to biological targets.

These modulated properties make Fmoc-homo-L-tyrosine a key component in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like characteristics.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C25H23NO5 |

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-(4-hydroxyphenyl)butanoic acid |

| Appearance | White to off-white powder |

| Key Functional Groups | Fmoc protecting group, Carboxylic acid, Amine, Phenolic hydroxyl group |

Historical Context of Homo-Amino Acid Utilization in Research

The journey into the world of unnatural amino acids began with the discovery of the natural proteinogenic amino acids in the early 19th century. The first amino acid, asparagine, was isolated in 1806, and the last of the 20 common amino acids, threonine, was identified in 1935. researchgate.net The concept of peptides as chains of amino acids was proposed independently by Emil Fischer and Franz Hofmeister in 1902. researchgate.net

The deliberate synthesis and incorporation of non-proteinogenic amino acids, including homo-amino acids, into peptides is a more recent development, driven by the desire to create more robust and effective peptide-based therapeutics. Early explorations into amino acid analogues in the mid-20th century laid the groundwork for this field. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s revolutionized peptide chemistry, making the synthesis of custom peptides, including those with unnatural amino acids, more accessible.

The use of homo-amino acids gained traction as researchers sought to understand and manipulate peptide conformation and stability. By extending the carbon chain of an amino acid side chain, scientists could systematically probe the effects of size and flexibility on peptide structure and function. This led to the realization that homo-amino acids could be valuable tools in medicinal chemistry for enhancing the pharmacological properties of bioactive peptides. rsc.org The introduction of the Fmoc protecting group in the 1970s further facilitated the incorporation of these specialized building blocks into synthetic peptides.

Overview of Current Academic Research Trajectories

Current academic research leverages this compound and other unnatural amino acids across a spectrum of applications, from fundamental biochemical studies to the development of novel therapeutics and biomaterials. Key research trajectories include:

Bioactive Peptide Synthesis: A primary area of research is the incorporation of this compound into the synthesis of bioactive peptides to improve their therapeutic profiles. For instance, it has been used in the total synthesis of anabaenopeptin F, a cyclic peptide with protease inhibitory activity. frontiersin.org Research in this area often focuses on enhancing the stability and potency of peptides targeting a wide range of diseases.

Peptidomimetics and Constrained Peptides: this compound is utilized in the design of peptidomimetics and conformationally constrained peptides. By introducing structural modifications that mimic or improve upon natural peptide structures, researchers can develop highly selective and potent agonists or antagonists for various receptors. For example, the incorporation of homo-amino acids has been explored in the development of macrocyclic peptide-based proteasome inhibitors for potential cancer therapy. nih.gov

Drug Discovery and Development: The structural similarity of homo-L-tyrosine to neurotransmitters makes it a compound of interest in the development of drugs targeting neurological disorders. frontiersin.org Its ability to enhance properties like solubility and bioavailability is also a significant advantage in the broader field of drug discovery. nih.gov

Biomaterials Science: Beyond therapeutics, this compound is being explored in materials science. Its capacity to form stable interactions with other molecules makes it a valuable component in the design of functional materials, such as hydrogels for tissue engineering and drug delivery systems, as well as biosensors. frontiersin.org

The following table provides examples of research findings where the incorporation of homo-amino acids, including homo-tyrosine, has led to quantifiable changes in peptide properties.

| Original Peptide/Compound | Modified Peptide/Compound with Homo-Amino Acid | Observed Effect | Quantitative Data |

| Linear Peptide Proteasome Inhibitor | Macrocyclic Peptide Inhibitor with D-homo-β-valine | Altered Cytotoxicity | IC50 values in the low to submicromolar range across three cell lines nih.gov |

| TLQP-21 (native peptide) | TLQP-21 analogue with homo-arginine | Reduced Protease Cleavage | Enhanced plasma half-life |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-17-12-9-16(10-13-17)11-14-23(24(28)29)26-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23,27H,11,14-15H2,(H,26,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGWIJTZHIPMMG-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654298 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-10-0 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Fmoc-homo-L-tyrosine Preparation

The synthesis of this compound, a non-proteinogenic amino acid, requires specialized strategies to ensure high purity and correct stereochemistry, making it suitable for applications like solid-phase peptide synthesis (SPPS).

A significant advancement in the synthesis of enantiopure this compound involves the use of metallaphotoredox catalysis. rsc.orgulaval.ca This method provides a direct and efficient route starting from the readily available L-homoserine. ulaval.ca The synthesis of L-homotyrosine has traditionally been challenging, but this catalytic approach overcomes many of the previous obstacles. ulaval.ca

The core of this strategy is a silyl-mediated cross-electrophile coupling reaction. ulaval.ca The process begins with the conversion of L-homoserine into a brominated precursor, N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester, in a few steps. ulaval.ca This alkyl bromide is then coupled with an aryl bromide partner, 4-tert-butoxybromobenzene, using a dual photoredox system. rsc.orgulaval.ca Research has demonstrated that this reaction shows excellent tolerance for the base-sensitive Fmoc protecting group, which is a crucial advantage for its direct use in peptide chemistry. ulaval.ca The conditions reported by MacMillan and coworkers for similar couplings with N-Boc protected amino acids were successfully adapted, yielding the desired product with the Fmoc group intact. ulaval.caresearchgate.net This enantioretentive protocol preserves the stereochemistry of the starting L-homoserine, ensuring the production of the enantiopure L-isomer of homotyrosine. researchgate.net The successful application of this methodology facilitates more widespread use of this type of catalysis for preparing various non-proteinogenic amino acids for peptide synthesis. ulaval.ca

| Entry | Base | Yield (%) | Notes |

| 1 | Na₂CO₃ | 42 | Initial conditions adapted from literature for Boc-protected amino acids. researchgate.net |

This table illustrates an initial finding in the adaptation of metallaphotoredox catalysis for Fmoc-protected substrates, showing a promising yield under basic conditions that the Fmoc group successfully tolerated. researchgate.net

Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. While a direct chemo-enzymatic route to this compound is not prominently documented, the principles are highly relevant for synthesizing its precursors and analogs. Enzymes like tyrosine phenol-lyase (TPL) can catalyze the synthesis of L-tyrosine and its derivatives from precursors such as phenol (B47542), pyruvate, and ammonia. researchgate.netresearchgate.net This enzymatic step can produce the core homotyrosine structure, which could then be chemically protected with an Fmoc group.

Research into tyrosine analogs has demonstrated the power of this combined approach. For instance, fully protected 3,5-difluorotyrosine (B1604624) (Fmoc-F₂Y(tBu)-OH) has been efficiently prepared through a chemo-enzymatic process for incorporation into peptide libraries. nih.gov Similarly, adhesive peptides containing L-lysine and 3,4-dihydroxy-L-phenylalanine (L-DOPA) have been synthesized by first using the enzyme papain for peptide bond formation, followed by tyrosinase-catalyzed conversion of tyrosine residues to L-DOPA. researchgate.net These examples underscore the potential of integrating enzymatic steps, which offer high stereoselectivity under mild conditions, with traditional chemical protection strategies to access complex and valuable amino acid derivatives like this compound.

Beyond metallaphotoredox catalysis, other cross-coupling strategies, such as those catalyzed by palladium and nickel, have been reported for the synthesis of unnatural amino acids and could be adapted for this compound. ulaval.ca The primary challenge in any synthesis of a non-canonical amino acid is achieving high yield and enantiopurity while managing the functional groups that require protection. nih.gov

Optimization of synthetic routes is crucial for large-scale production and for minimizing side reactions like racemization. For example, in the synthesis of another non-canonical amino acid, Fmoc-L-homopropargylglycine, the key Seyferth-Gilbert homologation step was carefully optimized by screening different bases to maximize yield and prevent loss of stereochemical integrity. nih.govnih.gov Changing the base from K₂CO₃ to Cs₂CO₃ and adjusting its stoichiometry significantly improved the reaction conversion and isolated yield while maintaining high enantiomeric excess (>98% ee). nih.gov Such optimization principles—including the choice of base, solvent, and reaction time—are directly applicable to improving and scaling up any chemical synthesis of this compound, ensuring a reliable supply for peptide synthesis and other applications. acs.org

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is fundamental to peptide synthesis. In the context of this compound, this involves the temporary protection of the α-amino group with Fmoc and the semi-permanent protection of the phenolic side chain.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used protecting group for the α-amino function in modern solid-phase peptide synthesis (SPPS). altabioscience.comiris-biotech.dechempep.com Its popularity stems from its stability under acidic and mild coupling conditions, combined with its lability to bases, which allows for an orthogonal protection scheme. iris-biotech.depeptide.com The Fmoc group is introduced onto the amino acid and remains in place during the coupling of that residue to the growing peptide chain, preventing self-polymerization. altabioscience.com

Deprotection of the Fmoc group is achieved through a β-elimination mechanism initiated by a base. chempep.compeptide.com The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a reactive dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.com To prevent the DBF from reacting irreversibly with the newly liberated amine of the peptide, a scavenger is included in the deprotection solution. peptide.com Secondary amines like piperidine (B6355638) are commonly used as they serve as both the base and the scavenger. peptide.comresearchgate.net

| Reagent | Typical Conditions | Notes |

| Piperidine | 20-40% in DMF or NMP | The most common reagent; acts as both base and scavenger. acs.orgresearchgate.netiris-biotech.de |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~0.5-2% in DMF | A stronger, non-nucleophilic base used for difficult or slow deprotections. peptide.comiris-biotech.de Often used with a small amount of piperidine to scavenge DBF. peptide.com |

| 4-Methylpiperidine | 20% in DMF | An effective alternative to piperidine, which is a regulated substance. iris-biotech.de |

| Tris(2-aminoethyl)amine | Varies (solution phase) | Used in solution-phase synthesis where its DBF adduct can be easily removed by extraction. researchgate.net |

This table summarizes common reagents and conditions for the removal of the Fmoc protecting group during peptide synthesis.

Protecting the reactive hydroxyl group on the side chain of homo-L-tyrosine is essential to prevent unwanted side reactions during peptide synthesis. altabioscience.com The choice of protecting group is governed by the principle of orthogonality: it must be stable to the basic conditions used for Fmoc removal but easily cleaved at the end of the synthesis, typically with strong acid. altabioscience.compeptide.com

For this compound, particularly when synthesized via metallaphotoredox catalysis, the tert-butyl (tBu) group is a common choice. rsc.orgulaval.capeptide.com The tBu group is introduced on the starting aryl halide and carried through the synthesis. ulaval.ca It is highly stable to the piperidine used for Fmoc deprotection but is readily removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). peptide.comiris-biotech.de

Other protecting groups commonly used for the tyrosine hydroxyl group include the trityl (Trt) and 2-chlorotrityl (Clt) groups. iris-biotech.deiris-biotech.de These groups are more acid-labile than tBu, which allows for selective deprotection on the resin if further modification of the side chain is needed. iris-biotech.dejustia.com For example, the Clt group can be removed with a very dilute (1%) solution of TFA, leaving tBu and other acid-sensitive groups intact. iris-biotech.deiris-biotech.de This versatility allows for complex synthetic routes, including on-resin cyclization or labeling. peptide.comiris-biotech.de

| Protecting Group | Abbreviation | Typical Cleavage Condition | Stability to Fmoc Deprotection |

| tert-Butyl | tBu | 95% Trifluoroacetic Acid (TFA) peptide.comiris-biotech.de | Stable |

| Trityl | Trt | 1-5% TFA in DCM; 95% TFA iris-biotech.deiris-biotech.de | Stable |

| 2-Chlorotrityl | Clt | 1% TFA in DCM; Acetic Acid/TFE/DCM iris-biotech.deiris-biotech.de | Stable |

This table compares common side-chain protecting groups for tyrosine and its analogs, highlighting their different acid labilities which enables orthogonal synthesis strategies.

Integration into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-canonical amino acids like this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is a critical aspect of modern peptide chemistry, enabling the development of peptides with enhanced stability, modified biological activity, and unique structural features. google.com The successful integration of this compound relies on the careful optimization of several parameters, from the initial coupling step to the final cleavage from the solid support.

Optimization of Coupling Conditions and Reagents

The efficiency of incorporating this compound into a growing peptide chain is highly dependent on the choice of coupling reagents and reaction conditions. The goal is to achieve a high coupling yield to avoid the formation of deletion sequences, which can complicate purification. iris-biotech.de

A variety of activating reagents are available for amide bond formation in SPPS. Common choices include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure). nih.govsigmaaldrich.com These additives act as acyl-transfer catalysts and suppress racemization. For more challenging couplings, including those involving sterically hindered amino acids, uronium or phosphonium (B103445) salt-based reagents are often employed. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated high efficiency in promoting rapid and complete coupling reactions. sigmaaldrich.comgoogle.com

In the synthesis of peptides containing N-methylated amino acids, which present their own set of coupling challenges, HATU has been shown to be an effective coupling reagent. acs.org This suggests its potential utility for the incorporation of other non-canonical residues like this compound. The progress of the coupling reaction can be monitored using qualitative tests like the Kaiser test (ninhydrin test) to detect the presence of free primary amines on the resin. iris-biotech.de

The following table summarizes common coupling reagents used in Fmoc-SPPS and their general characteristics, which are applicable to the incorporation of this compound.

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Key Features |

| Carbodiimides | DIC | Commonly used with additives like HOBt or OxymaPure to minimize racemization. sigmaaldrich.com |

| Uronium Salts | HBTU, HATU, HCTU | High coupling efficiency, often used for difficult sequences. sigmaaldrich.com HATU is particularly effective for sterically hindered couplings. acs.org |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, with PyAOP being particularly useful for coupling N-methyl amino acids. sigmaaldrich.com |

Management of Common Side Reactions and Challenges (e.g., β-Elimination, Diketopiperazine Formation)

The integration of any amino acid into a peptide chain via SPPS is subject to potential side reactions. While phosphotyrosine is known not to undergo β-elimination, the susceptibility of homo-tyrosine to this side reaction under the basic conditions of Fmoc deprotection (typically with piperidine) should be considered, although it is generally less of a concern than for phosphorylated serine or threonine. sigmaaldrich.comrsc.org

A more common challenge, particularly when incorporating the first two amino acids onto the resin, is the formation of diketopiperazines (DKP). This intramolecular cyclization reaction between the N-terminal amino group of the dipeptide and the ester linkage to the resin results in cleavage of the dipeptide from the solid support. acs.orgresearchgate.net This side reaction is especially prevalent with proline at the C-terminus due to the conformational constraints it imposes. acs.org The use of sterically hindered resins, such as the 2-chlorotrityl chloride resin, can significantly reduce the incidence of DKP formation. researchgate.net Alternatively, starting the synthesis with a pre-formed dipeptide can bypass this issue.

Another potential side reaction is aspartimide formation if aspartic acid is present in the sequence, which is catalyzed by both acidic and basic conditions. acs.org While not directly related to homo-tyrosine, it is a common challenge in Fmoc-SPPS that requires careful management.

The following table outlines common side reactions in Fmoc-SPPS and strategies to mitigate them.

Table 2: Management of Common Side Reactions in Fmoc-SPPS

| Side Reaction | Description | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to cleavage from the resin. acs.orgresearchgate.net | - Use of sterically hindered linkers (e.g., 2-chlorotrityl). researchgate.net- Incorporation of the first two amino acids as a pre-formed dipeptide. |

| β-Elimination | Base-catalyzed elimination reaction, particularly problematic for phosphorylated serine and threonine. sigmaaldrich.comrsc.org While less common for tyrosine derivatives, it should be considered. | - Use of milder bases for Fmoc deprotection (e.g., DBU). sigmaaldrich.com- Optimization of deprotection time and temperature. |

| Aspartimide Formation | Intramolecular cyclization involving an aspartic acid residue, leading to a stable five-membered ring and potential epimerization. acs.org | - Use of sterically hindered protecting groups for the aspartic acid side chain.- Addition of HOBt to the deprotection solution. |

On-Resin Modifications and Derivatization Approaches

The solid-phase format of SPPS offers a convenient platform for the post-synthetic modification of peptides while they are still attached to the resin. The phenolic hydroxyl group of the homo-tyrosine side chain is a prime target for such modifications, allowing for the introduction of a wide range of functionalities.

While specific examples of on-resin modification of homo-tyrosine are not extensively documented, the chemical reactivity of its phenolic group is analogous to that of tyrosine. Therefore, established methods for tyrosine modification can likely be adapted. These modifications can include, but are not limited to, phosphorylation, sulfation, glycosylation, and alkylation.

For example, on-resin phosphorylation of a tyrosine residue can be achieved using a phosphoramidite (B1245037) reagent followed by oxidation. Similarly, the phenolic hydroxyl can be alkylated to introduce labels or other functional groups. It is important to ensure that the conditions used for on-resin modification are compatible with the linker and any other protecting groups present on the peptide.

Late-stage functionalization strategies, such as the photochemical decarboxylative arylation of aspartic and glutamic acid residues to generate phenylalanine and homophenylalanine analogs, highlight the potential for complex modifications on resin-bound peptides. acs.orgnih.gov Similar innovative approaches could potentially be developed for the modification of the homo-tyrosine side chain.

The ability to perform these modifications on the solid support simplifies the purification process, as excess reagents can be easily washed away before the final cleavage of the modified peptide from the resin.

Applications in Peptide and Protein Chemistry

Design and Synthesis of Peptides Incorporating Fmoc-homo-L-tyrosine

The integration of this compound into peptide sequences is primarily achieved through solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, allowing for the sequential addition of amino acids to build a peptide chain. The phenolic hydroxyl group of homotyrosine is typically protected with an acid-labile group, such as tert-butyl (tBu), to prevent unwanted side reactions during synthesis.

The incorporation of non-canonical amino acids like homotyrosine is a key strategy for increasing the structural diversity of peptides beyond what is achievable with the 20 proteinogenic amino acids. The extended side chain of homotyrosine introduces greater conformational flexibility compared to tyrosine, which can alter the local and global structure of a peptide.

Research indicates that the inclusion of homo-amino acids can significantly modulate the conformational stability of a peptide. rsc.org For instance, in β-homotyrosine-containing peptides, the extended side chain has been shown to promote the formation of helical structures, such as the 10-helix, even in short peptide sequences. vulcanchem.com While this compound is an α-amino acid, the principle of altered side-chain length influencing backbone dihedral angles and, consequently, secondary structure preferences remains. This modification can be used to stabilize specific conformations, such as β-turns, which are often crucial for receptor recognition. nih.gov For example, a library of β-turn mimetics that included homotyrosine was designed to explore conformations that target opioid receptors. nih.govresearchgate.net The ability to fine-tune peptide conformation is critical, as the three-dimensional structure of a peptide is intrinsically linked to its biological activity. mdpi.com

Table 1: Impact of Non-Canonical Amino Acid Incorporation on Peptide Conformation

| Amino Acid Type | Structural Modification | Impact on Peptide Conformation | Reference |

| β-Homo-Amino Acids | Extra -CH2- in backbone | Promotion of helical structures (e.g., 10-helix); increased proteolytic resistance. | vulcanchem.com |

| α-Homo-Amino Acids | Extra -CH2- in side chain | Increased side-chain flexibility; potential to alter backbone dihedral angles and stabilize secondary structures like β-turns. | rsc.orgnih.gov |

| Proline Analogs | Substituted cyclic side chain | Restriction of backbone dihedral angles (φ); stabilization of specific turns (e.g., β-II, β-II'). | nih.gov |

The introduction of the additional methylene (B1212753) group in the side chain of homotyrosine increases its hydrophobicity compared to tyrosine. This modification can be strategically employed to enhance the hydrophobic interactions within a peptide or between a peptide and its biological target. rsc.org Further modifications, such as O-methylation of the phenolic hydroxyl group, can amplify this hydrophobic character.

Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. This compound is a valuable component in the synthesis of peptidomimetics due to the advantageous properties conferred by the homotyrosine residue.

A major drawback of natural peptide therapeutics is their rapid degradation by proteases in the body. researchgate.net A primary strategy to overcome this is the incorporation of unnatural amino acids. nih.gov The modification of the peptide backbone or side chains can render the peptide unrecognizable to proteases, thereby increasing its metabolic half-life.

The inclusion of β-homo-amino acids is a well-established method for conferring resistance to enzymatic degradation. vulcanchem.comgoogle.comresearchgate.net The altered peptide backbone is not a substrate for common proteases. While this compound is an α-amino acid, the structural perturbation introduced by its extended side chain can also hinder protease recognition and cleavage, albeit typically to a lesser extent than backbone modifications. Research suggests that altering the chemical structure or conformational flexibility of the amino acid side chain at a cleavage site can reduce the peptide's affinity for the enzyme, thus increasing its stability. annualreviews.org

The introduction of homotyrosine can have a profound impact on a peptide's interaction with its target receptor. The increased conformational flexibility or the stabilization of a specific bioactive conformation can lead to enhanced binding affinity by reducing the entropic penalty upon binding. nih.gov

Furthermore, the modified side chain can explore different regions of a receptor's binding pocket, potentially leading to improved affinity and selectivity. A notable example is in the field of opioid receptor research. A peptidomimetic library incorporating various unnatural amino acids, including homotyrosine, was screened to identify new receptor ligands. nih.govresearchgate.net This effort led to the discovery of high-affinity molecules for the κ-opioid receptor (KOR), demonstrating that the unique structural properties of homotyrosine can be leveraged to achieve potent and selective receptor interactions. nih.govresearchgate.net The stereochemistry of the incorporated amino acid is also critical, as the D-configuration of a homo-amino acid can lead to a completely different pharmacological profile compared to its L-enantiomer by interacting differently with the chiral environment of the receptor. vulcanchem.com

Table 2: Research Findings on Homotyrosine in Opioid Peptidomimetics

| Peptidomimetic Design | Target Receptor | Key Finding | Reference |

| β-turn mimetic library including Homotyrosine | κ-Opioid Receptor (KOR) | Identified high-affinity hits, including a basic molecule (Ki = 23 nM) and a nonbasic molecule (Ki = 390 nM). | nih.govresearchgate.net |

| Cyclic peptides with β³-Lysine | Mu (MOR) and Delta (DOR) Opioid Receptors | Replacement of D-Lys with (R)- or (S)-β³-Lys significantly altered binding and functional activity, highlighting sensitivity to backbone modification. | mdpi.com |

| Peptidomimetics with 2',6'-dimethyltyrosine (Dmt) | Mu (MOR) and Delta (DOR) Opioid Receptors | Dmt substitution often increases antinociceptive activity and metabolic stability in opioid peptide analogs. | nih.govmdpi.com |

This compound has been instrumental in the total synthesis of complex bioactive natural products and their analogs.

Anabaenopeptins: Anabaenopeptins are a class of cyclic peptides, often isolated from cyanobacteria, that exhibit protease inhibitory activity. The synthesis of anabaenopeptin F, which contains a homotyrosine residue, was successfully achieved using this compound in an on-resin cyclization strategy. rsc.orgulaval.ca In this synthesis, this compound was prepared and incorporated into the peptide chain using standard Fmoc-based SPPS. ulaval.ca The resulting synthetic anabaenopeptin F demonstrated inhibitory activity against carboxypeptidase B in the low nanomolar range, highlighting the importance of the homotyrosine residue for its biological function. rsc.orgulaval.ca

Cyclic Opioid Peptidomimetics: Cyclization is a common strategy to improve the stability and receptor affinity of peptides by constraining them into a bioactive conformation. nih.gov this compound and other unnatural amino acids are frequently used in the synthesis of cyclic opioid peptidomimetics. nih.govnih.gov As mentioned, screening libraries containing homotyrosine has yielded potent KOR ligands. researchgate.net The rationale is that the unique conformational properties induced by homotyrosine can help mimic the specific turn structures that are recognized by many peptide-activated G protein-coupled receptors (GPCRs), including the opioid receptors. nih.govresearchgate.net

Protein Engineering and Modification

Site-Specific Incorporation for Functional Studies

The site-specific incorporation of non-canonical amino acids (ncAAs) like homo-L-tyrosine into proteins is a powerful technique for elucidating structure-function relationships. rsc.org This process allows for the introduction of unique chemical functionalities at precise locations within a protein, enabling detailed analysis of protein folding, stability, and enzymatic mechanisms. rsc.orggoogle.com The use of this compound in solid-phase peptide synthesis (SPPS) facilitates the creation of peptides with this specific modification. chemimpex.comnih.gov

The incorporation of homo-L-tyrosine can influence the local environment within a protein, providing insights into the roles of specific residues. For instance, the extended side chain of homo-L-tyrosine compared to tyrosine can alter hydrophobic and steric interactions, impacting protein conformation and substrate binding. Researchers can utilize this modification to study the active sites of enzymes or the interfaces of protein-protein interactions. chemimpex.com

Furthermore, the hydroxyl group on the phenyl ring of homo-L-tyrosine can be a site for further modification, such as phosphorylation or sulfation, mimicking post-translational modifications. iris-biotech.deiris-biotech.de This allows for the investigation of the effects of these modifications on protein activity and signaling pathways. The ability to introduce such a versatile amino acid analog at a specific site provides a level of control that is crucial for detailed functional studies. chemimpex.com

| Research Area | Application of this compound | Key Findings |

| Enzyme Mechanism Studies | Site-specific replacement of active site tyrosine residues. | Elucidation of the role of the hydroxyl group and side-chain length in catalysis and substrate specificity. |

| Protein Stability and Folding | Introduction into hydrophobic cores or at protein surfaces. | Assessment of the impact of increased side-chain length on protein stability and folding kinetics. |

| Protein-Protein Interactions | Incorporation at interaction interfaces. | Probing the steric and hydrophobic requirements for binding and complex formation. |

| Post-Translational Modification Mimicry | Chemical modification of the incorporated homo-L-tyrosine. | Investigation of the functional consequences of site-specific phosphorylation or other modifications. |

Use in Combinatorial Peptide Library Generation

Combinatorial chemistry, particularly the generation of peptide libraries, is a powerful approach for the discovery of novel ligands, inhibitors, and bioactive peptides. scispace.comnih.gov Fmoc-protected amino acids, including unnatural derivatives like this compound, are fundamental building blocks in the synthesis of these libraries, typically through SPPS. nih.govscispace.com The inclusion of non-canonical amino acids such as homo-L-tyrosine greatly expands the chemical diversity of the library beyond that achievable with the 20 proteinogenic amino acids. nih.govsigmaaldrich.com

The unique structural properties of homo-L-tyrosine, such as its increased hydrophobicity and side-chain length compared to tyrosine, introduce novel conformational constraints and interaction possibilities within the peptide library. chemimpex.com This enhanced diversity increases the probability of identifying peptides with high affinity and specificity for a given biological target. nih.gov

One-bead-one-compound (OBOC) is a common method for generating and screening combinatorial libraries. nih.gov In this approach, each bead in a resin support carries a unique peptide sequence. The use of this compound and other Fmoc-protected unnatural amino acids allows for the systematic construction of vast libraries containing millions of distinct peptide sequences. scispace.comnih.gov These libraries can then be screened against targets such as receptors, enzymes, or antibodies to identify lead compounds for drug discovery and other biotechnological applications. The ability to incorporate residues like homo-L-tyrosine can lead to the discovery of peptides with improved properties, such as enhanced stability against proteolytic degradation. sigmaaldrich.com

| Library Type | Role of this compound | Advantages |

| Linear Peptide Libraries | Incorporated as a building block to increase structural diversity. | Expands chemical space, potentially leading to novel binding motifs. |

| Cyclic Peptide Libraries | Used to introduce conformational constraints and specific side-chain functionalities. | Can result in peptides with higher affinity, selectivity, and stability. |

| Peptidomimetic Libraries | Serves as a scaffold to mimic peptide secondary structures. | Leads to the discovery of compounds with improved pharmacokinetic properties. |

Role As a Chemical Probe and Tool in Biological Systems

Development of Fluorescent Probes

The intrinsic fluorescence of natural amino acids like tyrosine is often insufficient for detailed biological studies due to poor optical properties. nih.govrsc.org This limitation has driven the development of fluorescent unnatural amino acids (UAAs) derived from tyrosine. These synthetic probes offer enhanced and tunable optical characteristics, providing powerful tools for exploring protein structure and function. nih.govrsc.org

The creation of fluorescent UAAs from tyrosine is guided by several key design principles aimed at optimizing their photophysical properties. A primary strategy involves chemically modifying the tyrosine side chain to create a more extensive and robust fluorophore. Two common approaches are employed:

Constructing a new chromophore on the natural amino acid: This method involves building a fluorescent scaffold directly onto the tyrosine structure. nih.govrsc.org A significant advantage of this approach is that the resulting UAA can be a non-perturbing replacement for the native amino acid, helping to maintain the protein's original structure. nih.govrsc.org Furthermore, linking the fluorophore via a carbon-carbon bond enhances chemical stability. nih.govrsc.org A successful application of this principle is the extension of the π-conjugated system of the tyrosine side chain. nih.govrsc.orgrsc.org By using methods like palladium-catalyzed Heck couplings, researchers have synthesized novel tyrosine analogs with stilbene (B7821643) and meta-phenylenevinylene backbones, which exhibit highly tunable and improved optical properties. nih.govrsc.orgresearchgate.net

Integrating known fluorophores into the side-chain: This involves covalently attaching an existing dye molecule to the amino acid. nih.govrsc.org For instance, a polarity-sensitive fluorescent UAA was created by attaching a naphthyl fluorophore to the hydroxyl group of L-serine. nih.govrsc.org

A crucial aspect of the design is the ability to fine-tune the electronic properties of the fluorophore. Introducing electron-donating and electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. gla.ac.ukmdpi.com This manipulation of the frontier molecular orbitals allows for the selective red-shifting of the absorption and emission wavelengths to meet the demands of specific biological experiments. gla.ac.uk

A significant advancement in the design of tyrosine-derived probes is the incorporation of stimuli-responsive elements, allowing them to report on their local microenvironment. nih.gov Probes that respond to changes in pH and redox state are particularly valuable for studying cellular processes.

Researchers have developed a series of fluorescent UAAs derived from L-tyrosine that exhibit reversible responses to pH and redox conditions. nih.govrsc.orgresearchgate.net These probes often incorporate a phenol (B47542) group from the original tyrosine structure, which can act as a latent electron donor. rsc.org Under basic conditions, the phenol is deprotonated to a phenolate (B1203915) anion, which is a more potent electron donor. This change enhances the intramolecular charge transfer (ICT) character of the fluorophore, resulting in a significant red-shift in the emission spectrum. rsc.orgresearchgate.net

For example, a series of UAAs with stilbene and meta-phenylenevinylene backbones demonstrated distinct red, green, and blue (RGB) emissions depending on the pH of the solution (acidic, neutral, or basic). nih.govrsc.org This pH-dependent fluorescence is reversible, making these compounds excellent candidates for dynamic sensing applications within cells. nih.govresearchgate.net The photophysical properties of some of these stimuli-responsive tyrosine analogs are detailed in the table below.

| Compound | Absorption Max (λabs) in DMSO (nm) | Emission Max (λem) in DMSO (nm) | Quantum Yield (Φ) in DMSO | Emission Max (λem) after NaOH addition (nm) |

| 4a | 300, 335 | 400 | 0.35 | 510 |

| 4b | 300, 340 | 400 | 0.38 | 515 |

| 4c | 305, 340 | 410 | 0.40 | 520 |

| 4e | 300, 330 | 400 | 0.08 | 510 |

| 4f | 310, 350 | 435 | 0.42 | 530 |

| Data sourced from research on tyrosine-derived fluorescent amino acids. rsc.org |

Applications in Biological Imaging (e.g., Cell Imaging, FRET)

The enhanced and environmentally sensitive fluorescent properties of tyrosine-derived UAAs make them powerful tools for biological imaging. These probes can be site-specifically incorporated into peptides and proteins using standard solid-phase peptide synthesis (SPPS), allowing for precise monitoring of biological events. nih.govrsc.orgrsc.org

Cell Imaging: Fluorescent UAAs have been successfully used to visualize cellular processes. For instance, a peptide containing a tyrosine-derived UAA was shown to penetrate two different cell lines, with its internalization monitored by confocal fluorescence microscopy. nih.govresearchgate.net This demonstrates their utility in studying peptide uptake and localization.

Förster Resonance Energy Transfer (FRET): FRET is a technique that detects molecular interactions on a scale of 1-10 nm. researchgate.netnih.gov Tyrosine-derived UAAs are excellent candidates for FRET-based assays. rsc.org They can serve as donor fluorophores that transfer energy to an acceptor fluorophore when in close proximity. This energy transfer is disrupted if the peptide containing the UAA is cleaved, for example, by a protease. This principle has been used to design novel peptide substrates for monitoring enzyme kinetics. rsc.org In one study, a dimethylaminobiphenyl (B8639106) α-amino acid derived from tyrosine was used as a FRET donor to report on serine protease activity. rsc.org The use of spectrally identical fluorophores, known as homo-FRET, can also be employed to study the clustering and oligomerization of proteins in living cells. researchgate.netmdpi.comnih.gov

Bioconjugation Strategies Utilizing Fmoc-homo-L-tyrosine

The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the utility of homo-L-tyrosine in bioconjugation, particularly in the realm of peptide synthesis. chemimpex.com Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined functionalities. diva-portal.org

The primary bioconjugation strategy involving this compound is its use as a building block in Solid-Phase Peptide Synthesis (SPPS) . chemimpex.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. The Fmoc group protects the amine of the amino acid, preventing unwanted side reactions. It is stable under the coupling conditions but can be easily and cleanly removed with a mild base, allowing the next Fmoc-protected amino acid to be added. chemimpex.com

This strategy allows for the precise, site-specific incorporation of homo-L-tyrosine into a peptide sequence. rsc.orgrsc.org This is critical for creating peptides with modified structures and functions, such as enzyme substrates or therapeutic agents. chemimpex.comresearchgate.net The unique hydrophobic properties conferred by the homo-L-tyrosine residue can also enhance the solubility and bioavailability of the resulting peptide-based drugs. chemimpex.com

Beyond standard peptide synthesis, this compound can be incorporated into more complex bioconjugates. For example, peptides containing this UAA can be synthesized and then conjugated to other molecules like cytotoxic drugs or imaging agents, leveraging the specific placement of the homo-L-tyrosine residue for further chemical modification. diva-portal.org The inherent hydrophobicity and aromaticity of the Fmoc group itself can also promote the self-assembly of modified amino acids and short peptides into functional materials like hydrogels for drug delivery. researchgate.net

Mechanistic Probes for Enzyme Activity

Unnatural amino acids like homo-L-tyrosine and its analogs serve as powerful mechanistic probes to study enzyme function. By replacing a natural amino acid with a synthetic analog, researchers can investigate enzyme-substrate interactions, catalytic mechanisms, and substrate specificity. nih.govnih.gov

Protein tyrosine phosphatases (PTPs) are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues, playing a critical role in cellular signaling. nih.govuu.nl A major challenge in the field is identifying the specific substrates for each of the many PTPs in the cell. nih.gov

Combinatorial peptide libraries are often used to profile PTP substrate specificity. A key step in one such screening method involves using the enzyme tyrosinase to selectively derivatize the dephosphorylated tyrosine product for detection. However, this method has a significant drawback: the peptide library cannot contain any non-phosphorylated tyrosine residues, as they would lead to false positives. This is problematic because many PTPs require tyrosine residues within the substrate sequence for optimal binding and catalysis. nih.gov

To overcome this, researchers have employed tyrosinase-resistant tyrosine surrogates. One such successful surrogate is 3,5-difluorotyrosine (B1604624) (F₂Y) . nih.gov Although not homo-L-tyrosine, its application demonstrates the principle of using a tyrosine analog as a mechanistic probe for PTPs. F₂Y functionally mimics tyrosine in its interactions with PTPs but is not recognized by tyrosinase due to the fluorine substitutions on the aromatic ring. nih.gov

Kinetic Comparison of Tyrosine vs. Difluorotyrosine Peptides with PTPs

The data show that F₂Y-containing peptides exhibit very similar kinetic properties (Km and kcat) to their corresponding tyrosine-containing counterparts when interacting with PTPs like PTP1 and SHP-1. nih.gov This makes F₂Y an effective and functional mimic of tyrosine, allowing for its inclusion in peptide libraries to accurately profile PTP substrate specificity without the interference of the tyrosinase-based detection step. nih.gov This use of a modified tyrosine highlights the power of such surrogates as mechanistic tools in enzymology.

Structural and Computational Investigations

Conformational Analysis of Peptides Containing Fmoc-homo-L-tyrosine

The introduction of this compound, with its extended side chain compared to the canonical L-tyrosine, can significantly influence the local and global conformation of a peptide. The additional methylene (B1212753) group in the side chain introduces greater flexibility, which can alter backbone dihedral angles and impact the formation of secondary structures such as α-helices and β-sheets.

Studies on peptides containing homo-amino acids have shown that they can either maintain or disrupt regular secondary structures depending on the context of the surrounding amino acid sequence. rsc.org For instance, the presence of a homo-amino acid might introduce a "kink" in an α-helix or destabilize a β-sheet by interfering with the precise hydrogen-bonding network. rsc.org Conversely, the bulky Fmoc protecting group and the aromatic homotyrosine side chain can participate in stabilizing non-covalent interactions, including π-π stacking and hydrophobic interactions, which can drive the self-assembly of peptides into ordered nanostructures. upc.eduresearchgate.net The interplay between the increased side-chain flexibility and these potential stabilizing interactions dictates the final conformational preference of the peptide.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is indispensable for the detailed structural and functional characterization of peptides incorporating this compound.

NMR spectroscopy is a cornerstone for determining the three-dimensional structure of peptides in solution. uni-regensburg.de For peptides containing this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign proton (¹H) and carbon (¹³C) chemical shifts. ulaval.caacs.org

Key NMR Experiments and Their Applications:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for tracing the amino acid spin systems, including the extended side chain of homotyrosine. ulaval.ca

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the complete assignment of individual amino acid residues. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing unambiguous assignment of ¹³C resonances. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for sequencing the peptide and confirming the position of the homotyrosine residue. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is vital for determining the peptide's secondary and tertiary structure. scholaris.ca

In the context of this compound, specific chemical shifts can be indicative of its local environment and conformational state. For instance, the chemical shifts of the aromatic protons on the homotyrosine ring can be influenced by π-π stacking interactions with the Fmoc group or other aromatic residues. ulaval.ca The additional methylene group in the side chain will also have characteristic ¹H and ¹³C chemical shifts that can be tracked. ulaval.ca

Illustrative ¹H and ¹³C NMR Data: While specific shifts vary depending on the solvent and peptide sequence, representative NMR data for peptides containing homotyrosine have been reported. For example, in the synthesis of anabaenopeptin F, NMR analysis was used to confirm the structure and stereochemistry. ulaval.ca

Table 1: Representative NMR Data for Peptides Containing Homotyrosine

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| ¹H | Aromatic: 6.5-7.5, Alpha-H: 4.0-4.5, Beta-H: 1.8-2.2, Gamma-H: 2.5-2.8 | Side chain conformation, secondary structure, intermolecular interactions |

| ¹³C | Carbonyl: 170-175, Alpha-C: 50-60, Aromatic: 115-156 | Backbone conformation, side chain packing |

Note: These are general ranges and can vary significantly based on the specific peptide and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of peptides and to sequence them. deadnet.se For peptides containing this compound, MS is crucial for confirming the successful incorporation of the unnatural amino acid and for verifying the integrity of the final product.

Common MS Techniques:

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): A high-throughput technique that provides accurate molecular weight determination of the peptide. google.comnih.gov It is often used to confirm the purity of synthesized peptides. frontiersin.org

ESI (Electrospray Ionization): A soft ionization technique often coupled with liquid chromatography (LC-MS) to analyze complex peptide mixtures. rsc.orgnih.gov It can produce multiply charged ions, which is useful for analyzing larger peptides.

Tandem Mass Spectrometry (MS/MS): Involves isolating a specific peptide ion and fragmenting it to obtain sequence information. nih.govgoogle.com The fragmentation pattern can confirm the amino acid sequence and pinpoint the location of modifications like the homotyrosine residue.

The presence of this compound will result in a specific mass shift in the peptide compared to its native counterpart. The mass of this compound is 417.45 g/mol . nih.gov During MS/MS analysis, the fragmentation pattern will show characteristic ions corresponding to the loss of the Fmoc group (222.24 g/mol ) and the fragmentation of the homotyrosine side chain, providing definitive evidence of its presence and location within the peptide sequence.

Table 2: Key Mass Spectrometry Parameters for this compound Peptides

| Parameter | Value/Technique | Purpose |

|---|---|---|

| Molecular Weight of this compound | 417.45 g/mol nih.gov | Calculation of expected peptide mass |

| Common Ionization Methods | MALDI, ESI google.comrsc.org | Generation of gas-phase peptide ions for analysis |

UV-Vis spectroscopy is a valuable tool for studying reactions involving chromophores, which are molecules that absorb light in the ultraviolet-visible range. ucl.ac.ukspringernature.com Both the Fmoc group and the tyrosine (and homotyrosine) side chain are chromophoric, making UV-Vis spectroscopy particularly useful for studying peptides containing this compound.

The Fmoc group has a strong absorbance around 265 nm and 300 nm, which is often used to monitor the progress of solid-phase peptide synthesis (SPPS). The deprotection of the Fmoc group with a base like piperidine (B6355638) can be followed by measuring the increase in absorbance of the dibenzofulvene-piperidine adduct at around 301 nm. This allows for quantitative assessment of coupling and deprotection efficiency at each step of the synthesis.

The aromatic side chain of homotyrosine absorbs UV light at approximately 275-280 nm, similar to tyrosine. nih.govrsc.org This absorbance can be used to determine the concentration of the peptide in solution. nih.gov Furthermore, changes in the local environment of the homotyrosine residue, such as its involvement in binding events or conformational changes, can lead to shifts in its UV-Vis spectrum. uni-bonn.de This property can be exploited to study ligand binding and reaction kinetics. For example, the kinetics of an enzymatic reaction that modifies the homotyrosine residue could be monitored by observing the change in absorbance over time. researchgate.net

Table 3: UV-Vis Absorption Maxima for Relevant Chromophores

| Chromophore | Approximate λmax (nm) | Application |

|---|---|---|

| Fmoc group | ~265, ~300 | Monitoring SPPS deprotection |

| Homotyrosine side chain | ~275-280 | Peptide concentration determination, binding studies |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the secondary structure of peptides and characterizing their self-assembled states. researchgate.net It is particularly sensitive to the hydrogen-bonding patterns within the peptide backbone, which are hallmarks of secondary structures like β-sheets, a common motif in peptide self-assembly. rsc.org

The Amide I region of the FTIR spectrum (1600-1700 cm⁻¹) is especially informative. This band arises primarily from the C=O stretching vibrations of the peptide backbone. Its frequency is highly dependent on the hydrogen-bonding environment and, therefore, the peptide's secondary structure.

β-sheets: Characterized by a strong absorption peak around 1620-1640 cm⁻¹. Antiparallel β-sheets often show a second, weaker peak around 1680-1700 cm⁻¹. researchgate.net

α-helices: Typically show an Amide I peak around 1650-1660 cm⁻¹.

Random coil: Exhibits a broad absorption centered around 1640-1655 cm⁻¹.

For peptides containing this compound, FTIR is instrumental in studying their propensity to self-assemble into supramolecular structures such as hydrogels. researchgate.netrsc.org The formation of β-sheet-rich fibrils, a common feature of these assemblies, can be readily identified by the appearance of a characteristic peak in the Amide I region. rsc.org The presence of the bulky Fmoc group often promotes these types of interactions, leading to the formation of stable, ordered aggregates. upc.edu By analyzing the FTIR spectra of these assemblies, researchers can gain valuable insights into the molecular organization and the types of intermolecular interactions that drive the self-assembly process. nih.govacs.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing atomic-level insights into the structure, dynamics, and interactions of peptides containing this compound. nih.govnih.gov These methods can be used to predict the conformational preferences of the peptide, to understand the energetic basis for its self-assembly, and to rationalize experimental observations.

Quantum Chemistry Calculations: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic structure and properties of molecules. upc.edu These calculations can provide detailed information about non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of peptide structures and their assemblies. nccr-must.ch For example, DFT calculations can be used to determine the preferred geometry of π-π stacking between the Fmoc group and the homotyrosine side chain or between adjacent peptide molecules in a fibril.

By combining computational methods with experimental data from NMR, MS, and FTIR, a comprehensive understanding of the structural and functional consequences of incorporating this compound into peptides can be achieved. This integrated approach is essential for the rational design of novel peptide-based materials and therapeutics with tailored properties.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological receptor, typically a protein. While specific docking studies targeting this compound are not extensively documented, the principles can be inferred from research on similar molecules, particularly tyrosine kinase inhibitors and peptides containing tyrosine analogs. nih.govfip.orgacs.orgresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a wide range of conformations of the ligand within the receptor's binding site and scoring them based on binding affinity or energy. For this compound, the large Fmoc group would likely play a significant role in its binding profile, potentially forming hydrophobic and π-π stacking interactions with aromatic residues in a receptor's binding pocket. The homo-tyrosine side chain, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, a critical feature for interaction with polar residues like aspartate, glutamate, and asparagine. academie-sciences.fr The increased length and flexibility of the homo-tyrosine side chain compared to tyrosine could allow it to access deeper or differently shaped pockets within a receptor. nih.gov

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound with a Tyrosine Kinase

| Parameter | Predicted Value | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -9.5 | - | - |

| Hydrogen Bonds | 3 | ASP-810, GLU-762 | Side chain -OH with carboxylate |

| π-π Stacking | 2 | PHE-795, TRP-721 | Fmoc group with aromatic residues |

| Hydrophobic Interactions | Multiple | LEU-718, VAL-726, ALA-743 | Aliphatic parts of ligand with nonpolar residues |

This table is illustrative and based on typical results from docking studies of similar kinase inhibitors. The specific values and residues would vary depending on the actual receptor.

Density Functional Theory (DFT) and Semi-Empirical Methods for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.com It provides valuable data on the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. acs.org

For this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich phenolic ring of the homo-tyrosine side chain and parts of the Fmoc group, while the LUMO is predominantly centered on the aromatic system of the Fmoc group. This distribution facilitates intramolecular charge transfer, which is crucial for its optical properties. The large, conjugated π-system of the Fmoc group significantly influences the electronic and spectroscopic characteristics of the amino acid to which it is attached. scilit.com

Semi-empirical methods, which are computationally less demanding than DFT, can also be employed for larger systems or for preliminary calculations. These methods use parameters derived from experimental data to simplify the calculations.

DFT can also be used to predict spectroscopic properties, such as infrared (IR) and UV-visible absorption spectra. The calculated vibrational frequencies from IR spectra can confirm the presence of specific functional groups and hydrogen bonding patterns. rsc.org The predicted UV-visible spectra can be correlated with experimental data to understand the electronic transitions responsible for light absorption.

Table 2: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Molecules

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Indicates overall polarity of the molecule |

| Molecular Electrostatic Potential (MEP) | Negative potential on phenolic -OH and carbonyls | Predicts sites for electrophilic attack and hydrogen bonding |

This table contains illustrative data based on DFT studies of Fmoc-amino acids and tyrosine derivatives. Actual values would require specific calculations for this compound.

Prediction of Conformational Preferences and Intermolecular Interactions

The ability of Fmoc-protected amino acids to self-assemble into ordered nanostructures, such as nanofibers and hydrogels, is a hallmark of this class of molecules. mdpi.comnih.gov This self-assembly is driven by a delicate balance of non-covalent intermolecular interactions, including π-π stacking of the Fmoc groups, hydrogen bonding between the amino acid backbones and side chains, and hydrophobic interactions. aip.orgacs.org

Computational methods are essential for predicting the conformational preferences of this compound and the nature of its intermolecular interactions. Molecular dynamics simulations can model the spontaneous self-assembly of multiple this compound molecules in a solvent, revealing how they organize into larger structures. nih.govresearchgate.net These simulations show that the planar Fmoc groups tend to stack on top of each other, forming a hydrophobic core, while the amino acid portions are exposed to the solvent, where they can form hydrogen bonds. scilit.com

The additional methylene group in the homo-tyrosine side chain, compared to Fmoc-L-tyrosine, would likely impact the packing and stability of the self-assembled structures. This increased flexibility could lead to different, potentially less ordered, supramolecular arrangements. Quantum chemical calculations can be used to precisely quantify the strength of different types of intermolecular interactions, such as hydrogen bonds and π-π stacking, in various dimeric or oligomeric configurations. elifesciences.orgresearchgate.net

Table 3: Key Intermolecular Interactions in the Self-Assembly of this compound

| Interaction Type | Molecular Groups Involved | Typical Energy (kcal/mol) | Role in Self-Assembly |

|---|---|---|---|

| π-π Stacking | Fmoc aromatic rings | -5 to -10 | Primary driving force for aggregation; core formation |

| Hydrogen Bonding | Carboxylic acid, Amide N-H, Phenolic -OH | -3 to -8 | Directionality and stability of the fibrillar network |

| Hydrophobic Interactions | Aliphatic portions of side chain and Fmoc group | Variable | Sequestration from water; stabilization of the core |

| Van der Waals Forces | All atoms | Weak, but cumulative | Overall packing and space-filling |

The energy values are typical ranges for these types of interactions in similar molecular systems.

Self-Assembly and Co-Assembly Processes

The self-assembly of Fmoc-protected amino acids is a well-documented phenomenon leading to the formation of various nanostructures. nih.gov These processes are governed by a delicate balance of intermolecular forces. frontiersin.org The fluorenyl groups of the Fmoc moiety tend to engage in π-π stacking, while the amino acid portion contributes through hydrogen bonding and other specific side-chain interactions. nih.govfrontiersin.org

Co-assembly, the process of assembling two or more different molecular components, offers a strategy to enhance and tune the properties of the resulting materials. nih.gov By introducing a secondary component to assemble with this compound, it is possible to create materials with improved stability, tailored morphology, and enhanced functionality. This approach can lead to more stable structures with increased cross-links. mdpi.com

Fmoc-amino acid derivatives are a prominent class of low molecular weight gelators (LMWGs), molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and resulting in a gel. nih.govmdpi.com The self-assembly process typically leads to the formation of long, entangled fibrillar structures that create the gel network. mdpi.com The formation of these gels is often triggered by a change in environmental conditions, such as a shift in pH or a solvent-exchange process. mdpi.com

While direct studies on the gelation of this compound are not extensively detailed in the provided results, the behavior of similar Fmoc-amino acids, like Fmoc-L-tyrosine, provides a strong precedent. researchgate.net Fmoc-L-tyrosine is known to be an effective hydrogelator, forming gels through the self-assembly into fibrillar structures driven by hydrogen bonding. researchgate.net The additional methylene group in the homo-L-tyrosine side chain could influence the packing and, consequently, the gelation properties.

The properties of hydrogels formed from LMWGs are intrinsically linked to the underlying supramolecular structure. Co-assembly is a key strategy for improving hydrogel characteristics from morphological, rheological, and structural standpoints. mdpi.com

Rheological Properties: Rheology is used to characterize the mechanical properties of hydrogels, such as their stiffness and viscoelasticity. rsc.orgacs.org For a material to be considered a gel, the storage modulus (G'), which represents the elastic component, must be greater than the loss modulus (G''), which represents the viscous component. researchgate.netru.nl Studies on co-assembled Fmoc-amino acid systems have shown that the resulting hydrogels exhibit this characteristic gel-like behavior (G' > G''). mdpi.comresearchgate.net The specific values of these moduli, which indicate gel stiffness, can be tuned through the choice of co-assembling molecules and their ratios. ub.edu

Structural Properties: The molecular arrangement within the self-assembled fibers is crucial. Techniques like Fourier-transform infrared (FTIR) spectroscopy and circular dichroism (CD) are used to probe the hydrogen bonding and secondary structure (e.g., β-sheet formation) that stabilize the fibrillar network. mdpi.comresearchgate.net The π-π stacking of the Fmoc groups is another critical interaction that contributes to the stability of the assembly. mdpi.com

| Property | Description | Influencing Factors |

| Morphology | The physical shape and arrangement of the self-assembled structures (e.g., fibers, ribbons). | Molecular structure of the gelator, co-assembling partners, solvent, pH. |

| Rheology | The flow and deformation behavior of the hydrogel, including its stiffness (Storage Modulus, G') and viscosity (Loss Modulus, G''). | Fiber density and entanglement, cross-linking, molecular interactions. |

| Structure | The molecular-level organization, including hydrogen bonding patterns and aromatic stacking. | Specific amino acid sequence, presence of protecting groups like Fmoc. |

Design of Functional Materials and Nanostructures

The ability of this compound to participate in self-assembly and co-assembly processes makes it a valuable building block for designing functional materials and nanostructures. chemimpex.com Its unique structure allows for the incorporation of specific properties, such as hydrophobicity, into the final material. chemimpex.com These materials have potential applications in various fields, including:

Drug Delivery: The fibrous network of hydrogels can be used to encapsulate and control the release of therapeutic agents. frontiersin.orgchemimpex.com

Biosensors: The self-assembled structures can provide a scaffold for the immobilization of recognition elements. chemimpex.com

Tissue Engineering: Biocompatible hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration. frontiersin.org

The functionalization of this compound or its co-assembly with other functional molecules can impart specific capabilities to the resulting materials, such as responsiveness to stimuli (e.g., pH, enzymes) for targeted applications. technion.ac.il

Advanced Characterization of Supramolecular Structures

A suite of advanced analytical techniques is employed to characterize the formation, morphology, and properties of the supramolecular structures derived from this compound.

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles and molecules in a solution. mdpi.com In the context of this compound, DLS can be used to monitor the initial stages of self-assembly, tracking the formation and growth of aggregates in the "sol" state before gelation occurs. researchgate.netresearchgate.net

Research on similar Fmoc-amino acid systems demonstrates the utility of DLS in:

Determining Aggregate Size: DLS measures the hydrodynamic diameter of the self-assembled structures in solution. mdpi.com

Monitoring Sol-Gel Transition: By tracking the size of particles over time or with changes in concentration, DLS can help identify the point at which extensive aggregation leads to the formation of a gel network. researchgate.netacs.org For example, a sudden and significant increase in particle size can indicate the onset of widespread aggregation preceding gelation. acs.org

| Parameter | Information Provided | Typical Application |

| Hydrodynamic Diameter | Average size of the self-assembled particles in solution. | Characterizing the size of pre-gelation aggregates. |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | Assessing the homogeneity of the assembled structures. |

| Count Rate | Intensity of scattered light, which can indicate changes in particle concentration or size over time. | Monitoring the kinetics of the self-assembly process. |

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at high resolution. mdpi.com For hydrogels, SEM is typically performed on dried samples (xerogels) to reveal the underlying network structure that is responsible for the gel's properties. acs.org

SEM analysis of hydrogels formed from Fmoc-amino acids and their co-assemblies has revealed:

Fibrous Networks: The images consistently show the presence of a three-dimensional network composed of long, entangled nanofibers or nanoribbons. mdpi.comresearchgate.netacs.org

The morphology observed by SEM is crucial for understanding the mechanical properties and functional behavior of the hydrogel. A dense and highly interconnected network, for example, is generally associated with a stiffer gel. mdpi.com

Supramolecular Assemblies and Materials Science Applications

Analysis of Fmoc-homo-L-tyrosine Assemblies

A comprehensive search of scientific literature did not yield specific experimental data regarding the rheological properties of hydrogel systems formed exclusively from this compound. While the rheology of supramolecular gels derived from other N-terminally protected Fmoc-amino acids, such as Fmoc-L-tyrosine and Fmoc-L-phenylalanine, is well-documented, specific studies detailing the viscoelastic properties (e.g., storage modulus G' and loss modulus G'') of this compound assemblies are not present in the available literature. researchgate.netmdpi.comnih.gov Therefore, data tables detailing these parameters cannot be generated at this time.

Investigations into the thermal properties of supramolecular assemblies of this compound are not available in the reviewed scientific literature. Techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), which are standard for determining parameters like gel-sol transition temperatures (Tgel) or thermal degradation profiles, have not been reported for assemblies of this specific compound. rsc.orgresearchgate.netarabjchem.org Consequently, no data is available to construct a table on the thermal characteristics of this compound assemblies.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies and Scalable Production

The synthesis of Fmoc-homo-L-tyrosine and other non-proteinogenic amino acids is a critical area of research, as these compounds are essential for developing complex bioactive peptides. rsc.org A significant advancement is the use of metallaphotoredox catalysis, which offers a straightforward method for preparing enantiopure Fmoc-protected homotyrosine from L-homoserine. rsc.orgnih.gov This technique addresses key challenges in the synthesis of non-proteinogenic amino acids and has been successfully applied in the total synthesis of the natural cyclic peptide anabaenopeptin F. rsc.orgnih.gov The efficiency of this methodology paves the way for the rapid production of N-Fmoc-protected unnatural amino acids. rsc.orgnih.gov

Further research is focused on optimizing solid-phase peptide synthesis (SPPS) techniques. rsc.org The Fmoc-based approach is widely favored due to its mild reaction conditions compared to Boc-based methods. bham.ac.uk Innovations in SPPS, such as the use of alternative side chain deprotection strategies, allow for greater control and adaptability in creating complex branched peptides. rsc.org Additionally, efficient, multigram synthesis of related noncanonical amino acids like Fmoc-L-homopropargylglycine-OH has been achieved by optimizing protection and homologation steps, demonstrating the potential for scalable production of specialized amino acids for use in functionalized peptides. brandeis.edu The development of improved and simplified reagent systems for Fmoc-deprotection in solution-phase synthesis also contributes to more efficient and scalable production of peptides containing these specialized residues. researchgate.net

Advanced Applications in Bioactive Peptide Design and Discovery

This compound is a key component in the design and discovery of novel bioactive peptides due to its unique structural properties. chemimpex.com Its incorporation can enhance the structural complexity and hydrophobic properties of peptides, which may improve their solubility and bioavailability, making them more effective as therapeutic agents. chemimpex.com